molecular formula C15H22N2O2 B5723001 N-cyclohexyl-N'-(4-methoxybenzyl)urea

N-cyclohexyl-N'-(4-methoxybenzyl)urea

Cat. No. B5723001
M. Wt: 262.35 g/mol
InChI Key: VTECDOINERAXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(4-methoxybenzyl)urea, also known as CMU, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. CMU belongs to the class of compounds known as ureas, which have been studied extensively for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-N'-(4-methoxybenzyl)urea is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. N-cyclohexyl-N'-(4-methoxybenzyl)urea has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-methoxybenzyl)urea has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. N-cyclohexyl-N'-(4-methoxybenzyl)urea has also been found to reduce the levels of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-(4-methoxybenzyl)urea has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. N-cyclohexyl-N'-(4-methoxybenzyl)urea is also highly soluble in water, which makes it easy to administer to animals. However, one limitation of using N-cyclohexyl-N'-(4-methoxybenzyl)urea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-N'-(4-methoxybenzyl)urea. One area of research is to further investigate its potential therapeutic properties in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of research is to study the effects of N-cyclohexyl-N'-(4-methoxybenzyl)urea on other neurotransmitters and enzymes involved in the central nervous system. Additionally, more studies are needed to fully understand the mechanism of action of N-cyclohexyl-N'-(4-methoxybenzyl)urea.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-(4-methoxybenzyl)urea involves the reaction of cyclohexyl isocyanate with 4-methoxybenzylamine. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N-cyclohexyl-N'-(4-methoxybenzyl)urea has been studied for its potential therapeutic properties in various scientific research fields. It has been found to exhibit antinociceptive, anti-inflammatory, and anticonvulsant activities in animal models. N-cyclohexyl-N'-(4-methoxybenzyl)urea has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

1-cyclohexyl-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-14-9-7-12(8-10-14)11-16-15(18)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTECDOINERAXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N'-(4-methoxybenzyl)urea

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